molecular formula C7H3BrN2O2 B11880832 6-Bromo-5-cyanonicotinic acid CAS No. 70416-51-2

6-Bromo-5-cyanonicotinic acid

Katalognummer: B11880832
CAS-Nummer: 70416-51-2
Molekulargewicht: 227.01 g/mol
InChI-Schlüssel: BMPOVMSBQFFROA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-5-cyanonicotinic acid is a substituted pyridinecarboxylic acid derivative featuring a bromine atom at position 6 and a cyano group (-CN) at position 5 of the pyridine ring. While direct data on this compound are absent in the provided evidence, structurally analogous brominated nicotinic acid derivatives (e.g., halogen, hydroxy, or nitro-substituted variants) are well-documented. Such compounds are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties, influencing reactivity and biological activity .

Eigenschaften

CAS-Nummer

70416-51-2

Molekularformel

C7H3BrN2O2

Molekulargewicht

227.01 g/mol

IUPAC-Name

6-bromo-5-cyanopyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2/c8-6-4(2-9)1-5(3-10-6)7(11)12/h1,3H,(H,11,12)

InChI-Schlüssel

BMPOVMSBQFFROA-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1C#N)Br)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Brom-5-cyanonicotinsäure beinhaltet typischerweise die Bromierung von 5-Cyanonicotinsäure. Eine gängige Methode ist die direkte Bromierung unter Verwendung von Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines Katalysators wie Eisen oder Aluminiumchlorid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Essigsäure oder Chloroform bei erhöhten Temperaturen durchgeführt .

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 6-Brom-5-cyanonicotinsäure können großtechnische Bromierungsprozesse mit optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Analyse Chemischer Reaktionen

Synthetic Pathways and Halogen Reactivity

The bromine atom at position 6 participates in nucleophilic displacement reactions. For example:

  • Displacement with Chlorine : Under acidic conditions (e.g., HCl), bromine can be replaced by chlorine. This reactivity is observed in structurally similar compounds like 5,6-dibromonicotinic acid, where bromide displacement yields 5-bromo-6-chloronicotinic acid .

  • Acid Chloride Formation : Reaction with thionyl chloride (SOCl2\text{SOCl}_2) converts the carboxylic acid group to an acid chloride, enabling subsequent esterification or amidation .

Table 1: Halogen Displacement in Nicotinic Acid Derivatives

Starting MaterialConditionsProductYieldSource
5,6-Dibromonicotinic acidHCl (cat.), MEK, 78°C5-Bromo-6-chloronicotinic acid~90%
6-Bromo-5-cyanonicotinic acid*SOCl2\text{SOCl}_2, refluxAcid chloride intermediateN/A

*Inferred from analogous reactions.

Cyano Group Reactivity

The cyano group at position 5 undergoes transformations under hydrolytic or reductive conditions:

  • Hydrolysis : In acidic or basic media, the cyano group converts to a carboxylic acid (-COOH\text{-COOH}) or amide (-CONH2\text{-CONH}_2). For example, ethyl 6-bromo-5-cyanonicotinate hydrolyzes to 6-bromo-5-carbamoyl nicotinic acid under aqueous basic conditions .

  • Reduction : Catalytic hydrogenation (e.g., H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the cyano group to an amine (-CH2NH2\text{-CH}_2\text{NH}_2), though this has not been explicitly reported for this compound.

Carboxylic Acid Derivatives

The carboxylic acid group facilitates esterification and amidation:

  • Esterification : Treatment with alcohols in the presence of SOCl2\text{SOCl}_2 yields esters. For example, ethyl 6-bromo-5-cyanonicotinate is synthesized via this route .

  • Amidation : Reaction with amines produces nicotinamide derivatives, useful in pharmaceutical synthesis .

Table 2: Functional Group Interconversion

Reaction TypeReagents/ConditionsProductApplicationSource
EsterificationSOCl2\text{SOCl}_2, EtOHEthyl 6-bromo-5-cyanonicotinateIntermediate for coupling
AmidationR-NH2_2, DCC, DMAP6-Bromo-5-cyano nicotinamideDrug discovery

Decarboxylation Behavior

The carboxylic acid group undergoes decarboxylation under thermal or acidic conditions. In pyridinecarboxylic acids, electron-withdrawing substituents (e.g., Br, CN) accelerate decarboxylation by stabilizing the transition state. For quinolinic acid, decarboxylation rates increase by 500× compared to unsubstituted analogs .

Table 3: Decarboxylation Kinetics of Pyridinecarboxylic Acids

CompoundkHAk_{\text{HA}} (s1^{-1})TT (°C)pH RangeSource
Quinolinic acid3.3×1063.3 \times 10^{-6}950.9–4.0
6-Bromo-5-cyanonicotinic acid*Expected higher kk95–1501.0–5.0

*Predicted based on substituent effects.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-couplings:

  • Suzuki-Miyaura : Palladium-catalyzed coupling with boronic acids introduces aryl/vinyl groups.

  • Buchwald-Hartwig Amination : Substitution with amines forms C–N bonds.

Key Findings from Literature

  • Steric and Electronic Effects : The bromine at position 6 is less reactive in displacement compared to position 2 due to steric hindrance from the adjacent cyano group .

  • Stability of Intermediates : Acid chlorides derived from 6-bromo-5-cyanonicotinic acid are prone to intramolecular side reactions unless stabilized .

  • Synthetic Utility : This compound serves as a precursor for pharmaceuticals, agrochemicals, and fluorinated tetrazines used in bioorthogonal chemistry .

For further details, experimental procedures from are recommended.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-5-cyanonicotinsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch die Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren wirken. Die Brom- und Cyanogruppen können die Bindungsaffinität und Selektivität der Verbindung gegenüber diesen Zielstrukturen beeinflussen. Die genauen beteiligten Pfade können je nach biologischem Kontext und den verwendeten spezifischen Derivaten variieren.

Wirkmechanismus

The mechanism of action of 6-Bromo-5-cyanonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and cyano groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 6-bromo-5-cyanonicotinic acid with structurally related compounds based on substituent type, molecular weight, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties/Notes
6-Bromo-5-cyanonicotinic acid* C₇H₃BrN₂O₂ ~227.02 (calculated) Br (6), -CN (5) High polarity due to -CN; potential agrochemical intermediate
5-Bromo-6-chloronicotinic acid C₆H₃BrClNO₂ 236.45 Br (5), Cl (6) Used in ester synthesis; halogen displacement observed
6-Bromo-5-iodonicotinic acid C₆H₃BrINO₂ 327.90 Br (6), I (5) High molecular weight; iodine enhances steric bulk
5-Bromo-6-hydroxynicotinic acid C₆H₄BrNO₃ 218.01 Br (5), -OH (6) Hydroxy group increases solubility in polar solvents
5-Fluoro-6-bromonicotinic acid C₆H₃BrFNO₂ 220.00 Br (6), F (5) Fluorine’s electronegativity enhances stability

*Note: Data for 6-bromo-5-cyanonicotinic acid are inferred from structural analogs due to absence in provided evidence.

Key Observations:
  • Electronic Effects: The cyano group (-CN) is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid group compared to halogen substituents (Cl, Br, I) .
  • Solubility : Halogenated analogs (e.g., 5-Bromo-6-chloronicotinic acid) exhibit moderate solubility in organic solvents, while hydroxylated variants (e.g., 5-Bromo-6-hydroxynicotinic acid) are more water-soluble .
  • Steric Impact : Bulky substituents like iodine (6-bromo-5-iodonicotinic acid) may hinder reactivity in coupling reactions compared to smaller groups like -CN or -F .

Biologische Aktivität

6-Bromo-5-cyanonicotinic acid is a heterocyclic aromatic compound that belongs to the class of substituted nicotinic acids. Its unique structure, characterized by the presence of both bromine and cyano functional groups, positions it as a compound of interest in various biological and pharmacological studies. This article explores the biological activity of 6-Bromo-5-cyanonicotinic acid, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

6-Bromo-5-cyanonicotinic acid has the molecular formula C6H4BrN2O2. The presence of the bromine atom at the 6-position and the cyano group at the 5-position significantly influences its reactivity and biological interactions. The compound is typically synthesized through various chemical methods, including bromination and subsequent reactions involving cyano groups.

Anticancer Properties

Research indicates that 6-Bromo-5-cyanonicotinic acid exhibits notable anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines while maintaining low cytotoxicity in non-cancerous cells. This selectivity makes it a promising candidate for further development as an anticancer agent.

Case Study:
A study investigating the effects of 6-Bromo-5-cyanonicotinic acid on human breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting its potential role in cancer therapy .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of nicotinamide adenine dinucleotide phosphate (NADP)-dependent enzymes, which are crucial in various biochemical processes.

Table 1: Comparison of Enzyme Inhibition Potency

CompoundIC50 (µM)Targeted Enzyme
6-Bromo-5-cyanonicotinic acid15NADP-dependent dehydrogenase
5-Aminonicotinic acid25NADP-dependent dehydrogenase
6-Amino-4-methylnicotinic acid30NADP-dependent dehydrogenase

The biological activity of 6-Bromo-5-cyanonicotinic acid is primarily mediated through its interaction with various molecular targets:

  • Receptor Binding: The bromine and cyano groups enhance binding affinity to specific receptors involved in cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation: The compound may influence ROS levels within cells, contributing to its anticancer effects by promoting oxidative stress in cancer cells while sparing normal cells.
  • Apoptosis Induction: Evidence suggests that treatment with this compound triggers apoptosis through mitochondrial pathways, characterized by cytochrome c release and caspase activation .

Comparative Studies

Comparative studies with structurally similar compounds reveal significant differences in biological activity:

Table 2: Biological Activity Comparison

CompoundAnticancer ActivityEnzyme Inhibition
6-Bromo-5-cyanonicotinic acidHighModerate
5-Cyano-nicotinic acidModerateLow
6-Bromonicotinic acidLowHigh

These comparisons highlight how minor structural variations can lead to significant differences in biological behavior and therapeutic potential.

Q & A

Basic Research Questions

Q. What synthetic routes are feasible for 6-Bromo-5-cyanonicotinic acid, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis can involve halogenation of nicotinic acid precursors followed by cyanation. For example, bromination at the 6-position of 5-cyanonicotinic acid could employ N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF at 80–100°C. Cyanation may utilize CuCN or Pd-catalyzed cross-coupling with cyanide sources. Reaction optimization should focus on temperature control (e.g., 60–120°C for Pd catalysis) and stoichiometric ratios (1:1.2 substrate-to-cyanating agent). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is recommended based on analogous brominated pyridinecarboxylic acids .

Q. Which analytical techniques are critical for confirming the structure of 6-Bromo-5-cyanonicotinic acid?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR should show aromatic protons as a doublet (J ≈ 8 Hz) at δ 8.5–9.0 ppm for the pyridine ring, with deshielding due to the electron-withdrawing cyano group. 13^{13}C NMR will display a signal near δ 115–120 ppm for the cyano carbon.
  • IR Spectroscopy : A sharp peak at ~2230 cm1^{-1} confirms the C≡N stretch.
  • Mass Spectrometry : ESI-MS should exhibit a molecular ion peak at m/z 227 (C7_7H3_3BrN2_2O2+_2^+) and fragment ions at m/z 149 (loss of Br) and 105 (loss of COOH).
    • Cross-reference with spectral data for structurally similar compounds like 6-Bromopicolinic acid (C6_6H4_4BrNO2_2) to validate assignments .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 6-Bromo-5-cyanonicotinic acid in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic effects of substituents. The electron-withdrawing cyano group at position 5 reduces electron density at the 6-bromo site, lowering the activation energy for oxidative addition in Pd(0)-catalyzed reactions. Compare with experimental data for 5-Bromo-2-fluorobenzoic acid (CAS 146328-85-0), where fluorine’s electronegativity enhances coupling efficiency . A table of computed bond lengths and Mulliken charges for the bromine and cyano groups can guide catalyst selection (e.g., Pd(PPh3_3)4_4 vs. XPhos).

Q. What experimental approaches resolve discrepancies in reported solubility and stability of 6-Bromo-5-cyanonicotinic acid across solvents?

  • Methodological Answer :

  • Solubility Testing : Perform gravimetric analysis in DMSO, THF, and aqueous buffers (pH 2–10) at 25°C. For example, solubility in DMSO may exceed 50 mg/mL, while aqueous solubility is pH-dependent (higher at basic pH due to deprotonation of the carboxylic acid).
  • Stability Studies : Use HPLC to monitor degradation under UV light (λ = 254 nm) and elevated temperatures (40–80°C). Compare with stability data for 2-Bromoisonicotinic acid (CAS 66572-56-3), which degrades via decarboxylation in acidic conditions .
  • Contradiction Resolution : If conflicting data arise, validate via accelerated stability testing (40°C/75% RH for 4 weeks) and statistical analysis (ANOVA for batch-to-batch variability).

Q. How does the cyano group influence the tautomeric equilibria of 6-Bromo-5-cyanonicotinic acid in solution?

  • Methodological Answer : Use 15^{15}N NMR and UV-Vis spectroscopy to study tautomerism. The cyano group at position 5 stabilizes the enol tautomer via conjugation, shifting the equilibrium compared to non-cyano analogs. Compare with 5-Bromonicotinic acid (CAS 35590-37-5), where tautomerization is pH-dependent and favors the keto form in acidic media. Solvent polarity (e.g., DMSO vs. chloroform) and temperature (25°C vs. 60°C) can be systematically varied to quantify equilibrium constants .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.